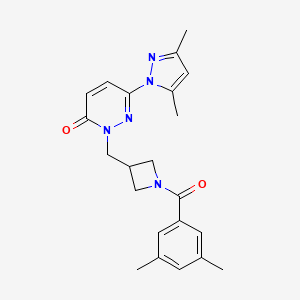
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one represents a novel structure in the realm of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound can be analyzed through its molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 359.49 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of pyrazole derivatives has been extensively documented in literature, with various studies highlighting their potential as anticancer agents, anti-inflammatory drugs, and modulators of metabolic pathways.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 activity and enhancing autophagy .
The specific compound under consideration may follow similar mechanisms due to the presence of the pyrazole moiety, which is known to interact with cellular pathways involved in cancer progression.
The mechanism of action for many pyrazole derivatives often involves:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1, these compounds can induce autophagy and apoptosis in cancer cells.
- Autophagy Modulation : Enhanced autophagy leads to the degradation of damaged proteins and organelles, thereby promoting cell survival under stress conditions but can also lead to cell death if dysregulated .
- Interaction with Signaling Pathways : The compound may influence various signaling pathways that are pivotal in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
- Study on Antiproliferative Effects : A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed potent anticancer effects through mTORC1 inhibition . This suggests that structural analogs like our compound may exhibit similar properties.
- Research on Autophagy Induction : Investigations into other pyrazole derivatives have indicated their role as autophagy modulators, capable of disrupting normal cellular processes and leading to enhanced cancer cell death .
Summary of Findings
属性
IUPAC Name |
2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-7-15(2)9-19(8-14)22(29)25-11-18(12-25)13-26-21(28)6-5-20(24-26)27-17(4)10-16(3)23-27/h5-10,18H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMWMFFTQXHOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














